Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate
Description
Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate (CAS: 1986818-77-2) is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) group at position 5, a ketone moiety at position 3, and a methyl ester at the carboxylate position. Its molecular formula is C₉H₁₁F₃O₃, with a molecular weight of 224.1770 g/mol . The compound’s SMILES notation (COC(=O)C1CC(=O)CC(C1)C(F)(F)F) highlights its bicyclic structure and functional group arrangement. It is cataloged under MDL number MFCD28579127 by Aaron Chemicals LLC, indicating its use in specialized synthetic or pharmaceutical applications .
Properties
IUPAC Name |
methyl 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O3/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIVJGQTCQUMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(=O)C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate typically involves the reaction of a cyclohexanone derivative with a trifluoromethylating agent. One common method is the trifluoromethylation of 3-oxo-cyclohexanecarboxylate using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ketones and esters.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The ketone and ester groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is an analysis of key features compared to other compounds in the evidence and hypothetical analogs:
Functional Group Comparison
Trifluoromethyl (-CF₃) vs. Non-Fluorinated Groups
- Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate: The -CF₃ group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., methyl 3-oxo-5-methylcyclohexanecarboxylate). The electron-withdrawing nature of -CF₃ may also influence reaction kinetics at the ketone or ester positions .
- β-Oxo cyclopropane propanedinitrile (CAS 118431-88-2) : Lacks fluorine substituents but shares a strained cyclopropane ring and β-ketone. The absence of -CF₃ reduces steric hindrance and alters solubility profiles .
Ester Group Variations
- Methyl ester (-COOCH₃) : The methyl ester in the target compound offers moderate volatility and hydrolytic stability. Substitution with bulkier esters (e.g., ethyl or benzyl) could alter solubility and reactivity.
Structural Analogues from Evidence
| Compound Name | CAS Number | Key Features | Potential Applications |
|---|---|---|---|
| This compound | 1986818-77-2 | -CF₃, ketone, methyl ester | Pharmaceuticals, agrochemicals |
| β-Oxo cyclopropane propanedinitrile | 118431-88-2 | Cyclopropane, β-ketone, dinitrile | High-energy materials, synthesis |
| 5-Bromo-1,3-dihydrobenzimidazol-2-one | 39513-26-3 | Bromine, benzimidazole core | Medicinal chemistry intermediates |
Key Observations :
- The target compound’s -CF₃ group distinguishes it from non-fluorinated analogs like β-oxo cyclopropane propanedinitrile, which may exhibit lower thermal stability due to cyclopropane ring strain .
Research Findings and Hypothetical Comparisons
Reactivity and Stability
- Hydrolytic Stability : The methyl ester in the target compound is less prone to hydrolysis than ethyl or benzyl esters but more reactive than tertiary esters.
- Electrophilic Reactivity: The 3-oxo group may participate in nucleophilic additions or condensations, akin to β-keto esters in Claisen or Knorr reactions.
Physicochemical Properties
| Property | This compound | Hypothetical Analog (5-Methyl variant) |
|---|---|---|
| Molecular Weight (g/mol) | 224.18 | 188.22 |
| LogP (Predicted) | ~2.1 (high due to -CF₃) | ~1.3 |
| Solubility (Water) | Low | Moderate |
Note: The -CF₃ group significantly increases hydrophobicity, reducing aqueous solubility compared to non-fluorinated analogs .
Biological Activity
Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate is an organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : C9H11F3O3
- Functional Groups : A ketone (3-oxo), a trifluoromethyl group (–CF3), and an ester group (–COOCH3).
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration through biological membranes, potentially influencing enzyme activity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's lipophilic nature allows it to effectively penetrate cell membranes, where it may modulate various biochemical pathways. Key mechanisms include:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Binding : Its structural features may enable binding to specific receptors, influencing physiological responses.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. For instance, derivatives of trifluoromethyl-containing compounds have shown efficacy against various bacterial strains.
- Anticancer Potential : The compound's ability to penetrate membranes may contribute to its potential as an anticancer agent. Research on related compounds indicates that they can inhibit cancer cell proliferation by affecting key signaling pathways.
- Anti-inflammatory Effects : Trifluoromethyl groups are often associated with anti-inflammatory properties in similar compounds, suggesting that this compound could have therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against common pathogens. Results indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression.
Comparative Analysis
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C9H11F3O3 | Trifluoromethyl group enhances lipophilicity | Antimicrobial, anticancer |
| Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate | C10H13F3O3 | Similar structure with different substitution | Anti-inflammatory potential |
| Ethyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate | C10H13F3O3 | Ethyl group affects solubility | Potential for drug development |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functional group transformations. For example, a patent application describes using intermediates like iodophenyl derivatives and coupling agents under anhydrous conditions (e.g., THF or benzene) to achieve cyclization . Reaction optimization may involve adjusting catalysts (e.g., boron trifluoride diethyl etherate for cyclization) or monitoring progress via LCMS (e.g., target [M+H]+ at m/z 645) and HPLC retention times (e.g., 1.43 minutes under SMD-TFA05 conditions) to confirm purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- LCMS : To confirm molecular weight (e.g., m/z 645 [M+H]+) .
- HPLC : Retention time analysis under specific gradients (e.g., 1.05 minutes with TFA-modified mobile phases) ensures purity .
- X-ray crystallography : For structural elucidation of analogous cyclohexane derivatives, as seen in Acta Crystallographica reports .
- NMR : To resolve keto-enol tautomerism and trifluoromethyl group positioning, leveraging ¹⁹F NMR for electronic environment analysis.
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which polarizes adjacent carbonyl groups, enhancing susceptibility to nucleophilic attack (e.g., at the 3-oxo position). This effect is observed in similar trifluoromethylated cyclohexanones, where the group stabilizes enolate intermediates during alkylation or Michael additions . Computational studies (DFT) can model charge distribution to predict regioselectivity in reactions.
Q. What strategies resolve contradictions in spectral data during structural validation?
- Methodological Answer : Discrepancies in LCMS/HPLC results (e.g., unexpected [M+H]+ peaks) may arise from residual solvents or byproducts. Use preparative HPLC to isolate impurities and analyze via high-resolution MS/MS. For NMR ambiguities (e.g., overlapping signals), employ 2D techniques (COSY, HSQC) or variable-temperature NMR to distinguish tautomeric forms .
Q. How can computational modeling predict the compound’s behavior in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations can map transition states for reactions like ester hydrolysis or ketone reduction. For example, modeling the steric effects of the trifluoromethyl group on cyclohexane ring puckering (using software like Gaussian or ORCA) helps predict stereochemical outcomes in asymmetric catalysis .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scaling requires optimizing chiral catalysts (e.g., Jacobsen’s thiourea catalysts for enantioselective cyclization) and minimizing racemization during workup. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Patent data suggests using low-temperature recrystallization in non-polar solvents to isolate enantiomers .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : The compound’s ester group may pose flammability risks (similar to methyl cyclohexanecarboxylate, UN 3272). Store in airtight containers under inert gas (N₂ or Ar) at ≤4°C to prevent hydrolysis. Use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential trifluoromethyl decomposition products (e.g., HF gas) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
